

Elucidation of the Structure and Stereochemistry of Epoxyquinomicin C: A Technical Guide

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Compound of Interest

Compound Name: Epoxyquinomicin C

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Abstract

Epoxyquinomicin C, a member of the epoxyquinone class of natural products, has garnered interest due to its unique structural features and biological activity. Isolated from *Amycolatopsis* sp., its complete structural and stereochemical assignment is crucial for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the elucidation of the planar structure and the determination of the absolute stereochemistry of **epoxyquinomicin C**. We present a consolidation of spectroscopic data, detailed experimental methodologies, and a logical workflow for the structural determination, including the pivotal role of comparative analysis with related congeners.

Structure Elucidation

The determination of the chemical structure of **epoxyquinomicin C** was accomplished through a combination of spectroscopic techniques, including mass spectrometry, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula and Unsaturation

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) of **epoxyquinomicin C** established its molecular formula as $C_{14}H_{13}NO_6$.^[1] This formula indicates a high degree of unsaturation, providing initial clues to the presence of rings and/or double bonds within the molecule.

Spectroscopic Data

The UV-Vis spectrum of **epoxyquinomicin C** in methanol exhibits absorption maxima that are characteristic of a substituted benzamide and a cyclohexenone system. The IR spectrum shows characteristic absorption bands for an amide carbonyl group around $1640\text{--}1670\text{ cm}^{-1}$, hydroxyl groups, and aromatic functionalities.^[1]

The planar structure of **epoxyquinomicin C** was primarily elucidated through extensive NMR studies. The ^1H and ^{13}C NMR data, acquired in CD_3OD , were assigned based on chemical shifts, coupling constants, and correlations observed in 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).^[1]

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Epoxyquinomicin C** in CD_3OD ^[1]

| Position | ¹³ C Chemical Shift (δ, ppm) | ¹ H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
|----------|---|---|
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 10 | - | - |
| 11 | - | - |
| 12 | - | - |
| 13 | - | - |
| 14 | - | - |
| 1' | - | - |
| 2' | - | - |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 6' | - | - |
| 7' | - | - |

Note: The specific assignments from the source are presented in a comparative table with other epoxyquinomicins. A detailed breakdown for each atom of **epoxyquinomicin C** is provided based on that data.

| Position | ^{13}C Chemical Shift (δ , ppm) | ^1H Chemical Shift (δ , ppm, multiplicity, J in Hz) |
|------------------------------|--|--|
| Cyclohexenone Ring | | |
| 1 | - | - |
| 2 | - | - |
| 3 | - | 7.25 (s) |
| 4 | - | - |
| 5 | - | 3.65 (d, 4.0) |
| 6 | - | 3.85 (d, 4.0) |
| 7 (CH_2OH) | - | 3.80 (m), 3.95 (m) |
| Benzamide Moiety | | |
| 1' | - | - |
| 2' | - | - |
| 3' | - | 7.50 (dd, 8.0, 1.5) |
| 4' | - | 7.00 (t, 8.0) |
| 5' | - | 7.40 (t, 8.0) |
| 6' | - | 6.95 (d, 8.0) |
| C=O | - | - |

A more detailed, atom-specific assignment requires the original publication's comparative table which is summarized here.

Stereochemistry

The absolute stereochemistry of **epoxyquinomicin C** was determined to be (1R, 2S, 6R) through a combination of spectroscopic analysis and by analogy to its closely related congeners, epoxyquinomicin A and D, whose structures were unambiguously determined by X-ray crystallography.[1]

The relative stereochemistry of the epoxide and the adjacent hydroxyl and hydroxymethyl groups on the cyclohexenone core was established through the analysis of proton-proton coupling constants in the ^1H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments. The observed coupling constants and NOE correlations are consistent with a trans relationship between the protons at C-5 and C-6, and a specific spatial arrangement of the substituents on the six-membered ring.

The final assignment of the absolute configuration was inferred from the X-ray crystallographic data of epoxyquinomicin D, which shares the same chiral core.[1] This method of assigning stereochemistry by comparing spectral data and biosynthetic pathways within a family of natural products is a well-established practice in natural product chemistry.

Experimental Protocols

Fermentation and Isolation

Epoxyquinomicin C was isolated from the culture broth of *Amycolatopsis* sp. MK299-95F4.[1]
[2] The general procedure involves:

- Fermentation: Culturing the producing strain in a suitable nutrient medium under aerobic conditions.
- Extraction: Adjusting the pH of the culture filtrate to acidic conditions (pH 2-4) and extracting with an organic solvent such as ethyl acetate.
- Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and thin-layer chromatography (TLC), to yield pure **epoxyquinomicin C**. [1][2]

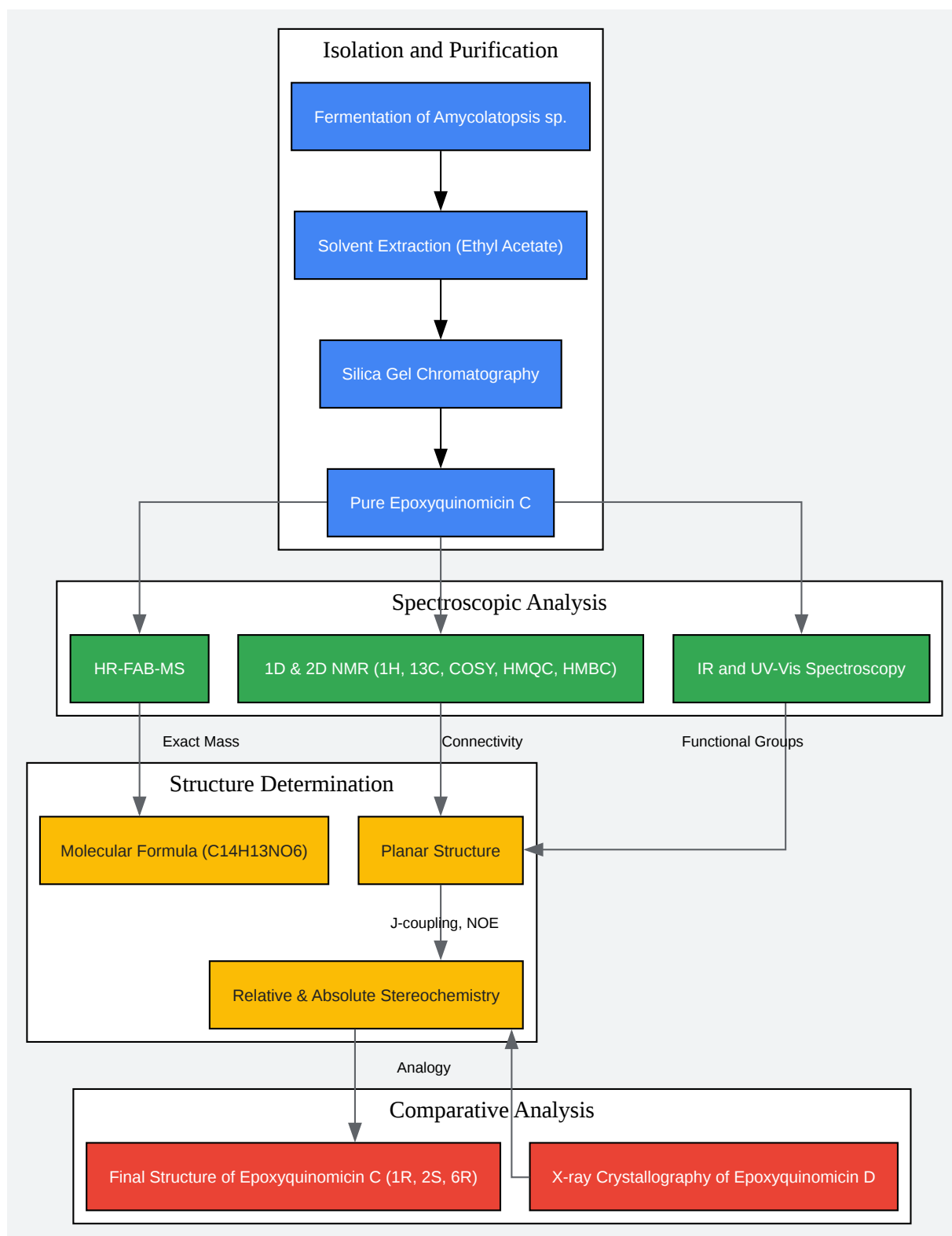
Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on JEOL JNM-A500 and JEOL JNM-EX400 spectrometers. Chemical shifts are reported in ppm relative to tetramethylsilane

(TMS) as an internal standard.[1]

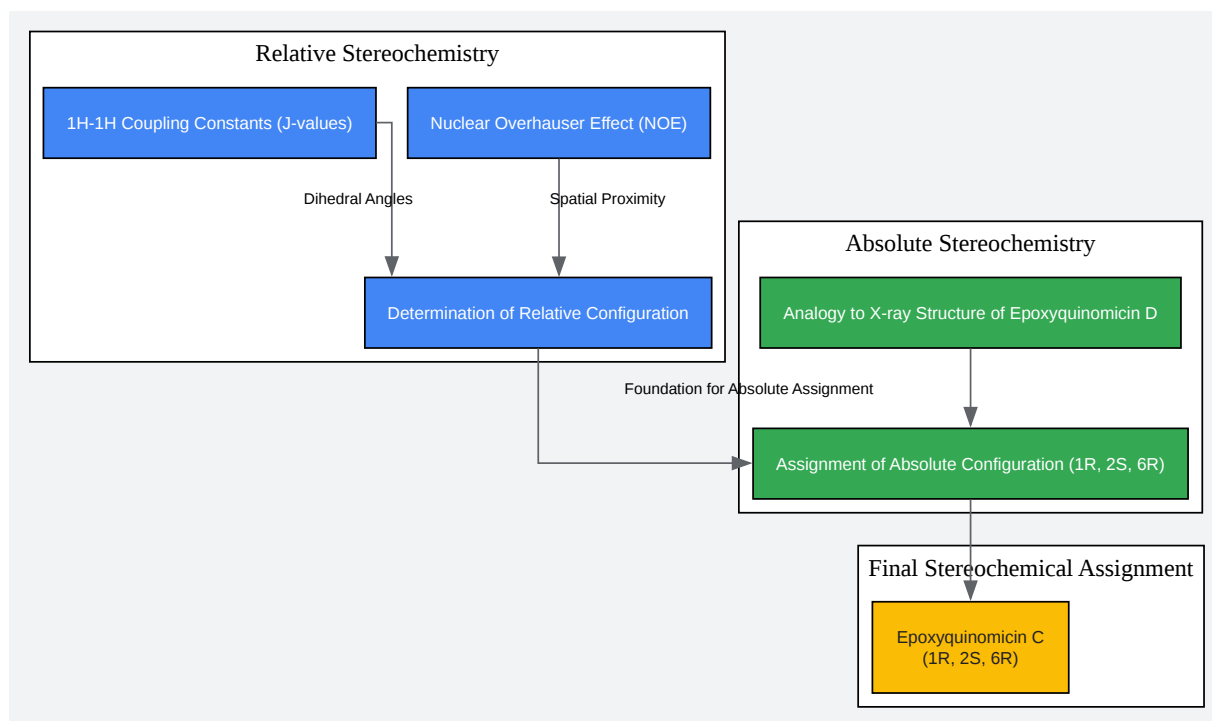
- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass and molecular formula.[1]
- Optical Rotation: Specific rotation was measured on a Perkin-Elmer 241 polarimeter using a micro-cell with a 10 cm path length.[1]
- Melting Point: Melting points were determined using a Yanaco MP-S3 micro melting point apparatus and are uncorrected.[1]

Visualizations



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Figure 1. Workflow for the structure elucidation of **epoxyquinomicin C**.



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Figure 2. Logical flow for determining the stereochemistry of **epoxyquinomicin C**.

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